3-Bromo-2-chloro-5-iodobenzoic acid
Description
Significance and Role of Halogenated Benzoic Acids in Contemporary Organic Synthesis
Halogenated benzoic acids, organic compounds featuring a benzene (B151609) ring substituted with both a carboxylic acid group and one or more halogen atoms, are fundamental pillars in the field of contemporary organic synthesis. Their importance stems from their dual functionality. The carboxylic acid group provides a reactive handle for a multitude of transformations, including esterification, amidation, and conversion to more reactive acyl chlorides. wikipedia.org It also influences the electronic properties of the aromatic ring and can direct the position of further chemical modifications. numberanalytics.com
The halogen substituents are not mere passive decorations on the aromatic ring. They serve as versatile functional groups that are pivotal for constructing more complex molecular architectures. Organic halides are key precursors for a vast number of organic transformations. acs.org For instance, they are essential substrates in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. researchgate.netsigmaaldrich.com These reactions are indispensable tools for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The presence of a halogen atom can also be a crucial feature for the biological activity of a molecule. nih.gov
Furthermore, the process of decarboxylative halogenation, or halodecarboxylation, offers a strategic method for synthesizing organic halides from carboxylic acids. acs.orgnih.gov This reaction involves the replacement of a carboxyl group with a halogen, providing access to regioisomers that might be difficult to obtain through direct halogenation of the aromatic ring. acs.orgnih.gov
Overview of Multiply Halogenated Aromatic Carboxylic Acid Systems
Aromatic carboxylic acids bearing multiple halogen atoms present an even more intricate and powerful platform for synthetic chemistry. google.com The presence of several halogens on the benzene ring introduces a higher degree of functional complexity and allows for sequential, site-selective reactions. The different reactivity profiles of various halogens (e.g., iodine, bromine, chlorine) under specific reaction conditions enable chemists to perform selective cross-coupling or substitution reactions at one position while leaving the other halogens intact for subsequent transformations.
For example, the carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, which is, in turn, more reactive than the carbon-chlorine bond. This reactivity difference allows for a hierarchical approach to molecular construction. A multiply halogenated aromatic compound can undergo a reaction at the most reactive halogen site, and the product can then be subjected to a second reaction at the next most reactive site. This stepwise functionalization is a cornerstone of modern synthetic strategy, enabling the efficient and controlled assembly of complex target molecules. researchgate.net
Structural Specificity and Research Rationale for 3-Bromo-2-chloro-5-iodobenzoic Acid
This compound is a prime example of a multiply halogenated aromatic carboxylic acid designed for sophisticated synthetic applications. Its structure is characterized by a benzoic acid core with three different halogen atoms—bromine, chlorine, and iodine—at specific positions on the benzene ring.
The research rationale for a molecule like this compound is centered on its potential as a highly versatile synthetic building block. The distinct reactivity of the C-I, C-Br, and C-Cl bonds provides a platform for programmed, regioselective modifications. Chemists can exploit this differential reactivity to introduce a variety of substituents onto the aromatic ring in a controlled, stepwise manner. For instance, a Sonogashira or Suzuki coupling could be performed selectively at the iodine-bearing carbon, followed by a different coupling reaction at the bromine position under more forcing conditions, all while the chlorine atom remains as a potential site for a final transformation. This strategic approach is highly valuable in the synthesis of complex organic molecules, such as those found in medicinal chemistry and materials science, where precise control over the final structure is paramount. google.com
Below is a data table summarizing key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₃BrClIO₂ synquestlabs.com |
| Molecular Weight | 361.36 g/mol nih.gov |
| CAS Number | 860695-49-4 synquestlabs.com |
| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)I)Br)Cl nih.gov |
| InChI Key | HWICXKZMFLDUBH-UHFFFAOYSA-N nih.gov |
Properties
IUPAC Name |
3-bromo-2-chloro-5-iodobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOACDCIDPATUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 2 Chloro 5 Iodobenzoic Acid
Retrosynthetic Analysis and Strategic Disconnections for 3-Bromo-2-chloro-5-iodobenzoic Acid
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, a primary disconnection can be made at the carbon-halogen bonds, suggesting a stepwise introduction of the halogen atoms onto a benzoic acid scaffold. The carboxylic acid group itself can be considered a key functional handle, either present from the start or introduced at a strategic point in the synthesis.
A plausible retrosynthetic pathway might involve the sequential halogenation of a simpler benzoic acid derivative. For instance, one could envision starting with 2-chlorobenzoic acid and then introducing the bromine and iodine atoms. The order of these introductions is critical to ensure the desired regiochemistry. Another approach could involve the synthesis of a polysubstituted aniline, followed by a Sandmeyer reaction to introduce one of the halogens and subsequent oxidation of a methyl group to the carboxylic acid. A retrosynthetic analysis for a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, highlights the use of readily available materials like dimethyl terephthalate (B1205515) as a starting point. researchgate.net
Direct Halogenation Approaches for Aromatic Carboxylic Acids
Direct halogenation of aromatic carboxylic acids is a common strategy for introducing halogen substituents onto the aromatic ring. nih.govscientificlabs.co.uk However, controlling the regioselectivity of these reactions can be challenging due to the directing effects of the existing substituents.
Regioselectivity Considerations in Electrophilic Aromatic Halogenation
The carboxyl group (-COOH) is a deactivating and meta-directing group in electrophilic aromatic substitution reactions. numberanalytics.comyoutube.com This means that incoming electrophiles, such as a bromonium or iodonium (B1229267) ion, will preferentially add to the positions meta to the carboxylic acid. Therefore, direct halogenation of benzoic acid itself would not yield the 3,5-dihalo substitution pattern directly.
However, the presence of other substituents on the ring significantly influences the regiochemical outcome. For instance, in a substituted benzoic acid, the combined directing effects of all substituents must be considered. Activating groups, such as hydroxyl or amino groups, are ortho- and para-directors, while deactivating groups, like nitro or other halogens, are generally meta-directors (with the exception of halogens which are ortho-, para-directing deactivators). nih.govlibretexts.orgstudysmarter.co.uk The interplay of these directing effects determines the final position of the incoming halogen. For example, the bromination of some aromatic compounds can be highly para-selective depending on the reagents used. nih.gov
Catalytic Systems for Halogenation Reactions in Substituted Benzoic Acids
Various catalytic systems have been developed to improve the efficiency and selectivity of halogenation reactions on substituted benzoic acids. For instance, palladium(II) catalysts have been employed for the meta-C–H bromination and chlorination of benzoic acid derivatives. nih.govrsc.org These methods can provide access to halogenated benzoic acids that are difficult to synthesize using conventional methods. nih.gov Iridium-catalyzed ortho-iodination of benzoic acids has also been reported, offering a mild and efficient method for introducing iodine at the ortho position. acs.org These catalytic approaches often offer greater control over regioselectivity compared to traditional electrophilic halogenation.
Multi-Step Synthetic Pathways Utilizing Benzoic Acid Derivatives
Due to the challenges of direct halogenation to achieve the specific substitution pattern of this compound, multi-step synthetic pathways starting from appropriately substituted benzoic acid derivatives are often necessary. nih.govscientificlabs.co.ukacs.orgkhanacademy.orgnih.govsigmaaldrich.commasterorganicchemistry.com
Halogenation of Precursor Aromatic Carboxylic Acids
A common strategy involves the sequential halogenation of a precursor aromatic carboxylic acid. nih.govscientificlabs.co.uknih.gov The choice of the starting material and the order of halogenation are crucial for success.
Bromination of substituted benzoic acids is a key step in many synthetic routes. The choice of brominating agent and reaction conditions can influence the regioselectivity. For example, N-bromosuccinimide (NBS) is a common reagent for benzylic bromination, but under different conditions, it can also be used for aromatic bromination. nih.govmasterorganicchemistry.com The use of a catalyst, such as iron tribromide (FeBr3), is often required for the electrophilic bromination of the aromatic ring. youtube.com
A documented synthesis of 5-bromo-2-chlorobenzoic acid starts from 2-chlorobenzotrichloride, which is brominated and then hydrolyzed. google.com Another approach involves the diazotization of a 5-bromo-2-aminobenzoic acid derivative, followed by a chlorination reaction. wipo.int The synthesis of 1-bromo-3-chloro-5-iodobenzene, a closely related compound, has been achieved from 4-bromo-2-chloroaniline (B1269894) through iodination followed by deamination. google.comresearchgate.netgoogle.com This highlights the utility of amino groups as synthetic handles that can be converted to other functionalities, including halogens, via diazonium salt intermediates.
The table below summarizes some reported synthetic approaches to halogenated benzoic acids, which could be adapted for the synthesis of this compound.
| Starting Material | Reagents | Product | Reference |
| 2-Chlorobenzotrichloride | Bromine, Catalyst | 2-Chloro-5-bromobenzotrichloride | google.com |
| 5-Bromo-2-aminobenzoic acid derivative | Diazotizing agent, Chloride source | 5-Bromo-2-chlorobenzoic acid | wipo.int |
| 4-Bromo-2-chloroaniline | Iodine monochloride | 4-Bromo-2-chloro-6-iodoaniline | google.com |
| 2-Amino-5-bromobenzoic acid | NaNO2, HCl, KI | 5-Bromo-2-iodobenzoic acid | chemicalbook.com |
| o-Chlorobenzoic acid | Nitric acid, Sulfuric acid | 2-Chloro-5-nitrobenzoic acid | patsnap.com |
Directed C-H Functionalization for Selective Halogen Introduction
Modern synthetic methods offer powerful tools for the regioselective introduction of halogens through the activation of C-H bonds. These methods often utilize transition metal catalysts to direct the halogenation to a specific position.
Palladium catalysis has been effectively used to direct the bromination and chlorination to the meta position of benzoic acid derivatives. This is achieved by using a directing group that coordinates to the palladium catalyst and brings it into proximity with the meta C-H bond. While the carboxylic acid group itself can act as a directing group, sometimes more effective directing groups are temporarily installed. This methodology provides a high degree of regiocontrol that can be difficult to achieve with classical electrophilic substitution.
Sandmeyer Reaction and Diazotization-Based Routes for Halogen Introduction
The Sandmeyer reaction provides a versatile method for introducing halogens onto an aromatic ring by converting an amino group into a diazonium salt, which is then displaced by a halide. To synthesize this compound via this route, one could start with an appropriately substituted aminobenzoic acid, for example, 3-amino-2-chlorobenzoic acid. This precursor would first be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt can then be treated with a solution of copper(I) bromide (CuBr) or copper(I) chloride (CuCl) to introduce the bromo or chloro substituent, respectively. For iodination, the diazonium salt is typically treated with a solution of potassium iodide (KI).
Decarboxylative Halogenation Processes in Aromatic Systems
Decarboxylative halogenation offers a unique approach where a carboxylic acid group is replaced by a halogen. This reaction, often mediated by metal catalysts or radical initiators, can be particularly useful when the required substitution pattern is difficult to obtain through other means. For aromatic systems, silver salts of carboxylic acids can undergo halogenation in the presence of a halogen source. While less common for the synthesis of benzoic acids themselves, this method can be applied to related aromatic carboxylic acids.
Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis
The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize the yield and purity of the final product. Key parameters that are often adjusted include the choice of solvent, reaction temperature, catalyst system, and the stoichiometry of the reagents.
For diazotization-based routes, maintaining a low temperature (typically 0-5 °C) during the formation of the diazonium salt is critical to prevent its premature decomposition. The subsequent Sandmeyer reaction may require careful control of temperature and the concentration of the copper(I) halide catalyst to ensure efficient displacement of the diazonium group and minimize side reactions.
In direct halogenation reactions, the choice of Lewis acid catalyst and its concentration can significantly impact the reaction rate and selectivity. The use of a solvent that can effectively solvate the reactants and intermediates without participating in unwanted side reactions is also crucial. Post-reaction workup procedures, including quenching, extraction, and purification (often by recrystallization or chromatography), are essential for isolating the desired product in high purity.
Below is a table summarizing various synthetic parameters that can be optimized:
| Parameter | Objective | Typical Conditions/Reagents |
| Temperature | Control reaction rate, minimize side reactions | 0-5 °C for diazotization; variable for other steps |
| Solvent | Solubilize reactants, influence reactivity | Water, acetic acid, sulfuric acid, organic solvents |
| Catalyst | Enhance reaction rate and selectivity | Lewis acids (e.g., FeCl₃), transition metals (e.g., Pd), copper salts (e.g., CuBr) |
| Reagent Stoichiometry | Ensure complete reaction, minimize excess reagents | Typically a slight excess of the halogenating agent |
| Reaction Time | Achieve maximum conversion | Monitored by techniques like TLC or HPLC |
Reactivity and Transformational Chemistry of 3 Bromo 2 Chloro 5 Iodobenzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone of organic synthesis, and in 3-bromo-2-chloro-5-iodobenzoic acid, its reactivity is modulated by the presence of the bulky ortho-chloro substituent and the electron-withdrawing effects of all three halogens.
Esterification and Amidation Reactions
The conversion of the carboxylic acid to esters and amides is a fundamental transformation. However, the presence of the ortho-chloro group in this compound introduces significant steric hindrance around the carboxyl group. This steric bulk can impede the direct reaction with alcohols or amines under standard conditions.
To overcome this, specialized esterification methods are often employed for sterically hindered benzoic acids. The Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, is a powerful technique for such substrates. chimia.ch Other methods, such as those employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the formation of both esters and amides by activating the carboxylic acid. researchgate.net Boric acid has also been described as a catalyst for the amidation of aromatic carboxylic acids with aromatic amines under mild conditions. organic-chemistry.org
| Reaction | Reagent/Catalyst | Purpose |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Standard esterification, may be slow due to steric hindrance. |
| Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | Yamaguchi esterification for sterically hindered acids. chimia.ch |
| Esterification/Amidation | DCC or EDCI, DMAP | Carbodiimide-mediated coupling to form esters or amides. researchgate.net |
| Amidation | Aromatic Amine, Boric Acid | Catalytic amidation under mild conditions. organic-chemistry.org |
Reductions to Corresponding Alcohols or Aldehydes
The reduction of the carboxylic acid group can yield either the corresponding benzyl (B1604629) alcohol or benzaldehyde, depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. quora.com Therefore, treatment of this compound with LiAlH₄ would be expected to yield (3-bromo-2-chloro-5-iodophenyl)methanol.
The selective reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more susceptible to reduction than the starting acid. quora.com However, certain reagents and methods have been developed for this transformation. For instance, the reduction can sometimes be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by a controlled reduction using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride. Another approach involves the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. quora.com
Decarboxylation Reactions and Their Synthetic Implications
Decarboxylation, the removal of the carboxyl group, can be a synthetically useful transformation, providing access to polyhalogenated benzene (B151609) derivatives. The ease of decarboxylation is often dependent on the stability of the resulting carbanion or radical intermediate. wikipedia.org For aromatic carboxylic acids, this reaction is generally difficult unless activated by strong electron-withdrawing groups or through specific reaction pathways.
The Hunsdiecker reaction, which involves the treatment of the silver salt of a carboxylic acid with a halogen, leads to a decarboxylative halogenation. ulethbridge.ca In the case of this compound, this could potentially lead to the formation of 1,3-dibromo-2-chloro-5-iodobenzene (B15332042) or other halogenated products, depending on the halogen used. A variation of this is the Barton decarboxylation, which proceeds via a radical mechanism involving a thiohydroxamate ester. youtube.com
Furthermore, palladium-catalyzed decarboxylative iodination (ipso-iododecarboxylation) has been reported for some aromatic carboxylic acids, which could potentially replace the carboxylic acid group with another iodine atom. nih.gov The presence of multiple halogen substituents on the ring in this compound would influence the stability of any intermediates and thus the feasibility and outcome of these decarboxylation reactions. nist.gov
Reactivity of Aromatic Halogen Substituents
The three halogen atoms on the aromatic ring are not inert and can participate in substitution reactions, primarily through nucleophilic or electrophilic pathways. Their reactivity is governed by their inherent properties and their position relative to each other and the carboxylic acid group.
Nucleophilic Aromatic Substitution Potential
Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org In this compound, all three halogens and the carboxylic acid group are electron-withdrawing, thus activating the ring towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com
The regioselectivity of nucleophilic attack and the identity of the leaving group are key considerations. The relative leaving group ability in SNAr reactions is typically F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.orgnih.gov This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that can better stabilize the intermediate. However, the C-I bond is the weakest, making iodide the best leaving group in terms of bond cleavage. The actual outcome can be influenced by the specific nucleophile and reaction conditions. Given the comparable reactivity of Cl and Br as leaving groups in SNAr, and the better leaving group ability of iodide in many substitution reactions, predicting the exact product can be complex. The positions ortho and para to the strongly electron-withdrawing carboxylic acid group are the most activated towards nucleophilic attack.
Electrophilic Aromatic Substitution Pathways
The benzene ring in this compound is heavily substituted with deactivating groups, making it significantly less reactive towards electrophilic aromatic substitution than benzene itself. msu.edu Halogens are deactivating yet ortho, para-directing, while the carboxylic acid group is a strong deactivating and meta-directing group. organicchemistrytutor.comwikipedia.org
When considering further electrophilic substitution, the directing effects of all four substituents must be taken into account. The three halogen atoms will direct an incoming electrophile to the positions ortho and para relative to themselves. The carboxylic acid will direct to the meta position. The position of substitution will be determined by the interplay of these directing effects. Generally, the most activating (or least deactivating) group will control the regioselectivity. ulethbridge.ca In this case, all substituents are deactivating. The cumulative deactivating effect of the four substituents makes electrophilic aromatic substitution on this molecule highly unlikely under standard conditions. If a reaction were to occur under forcing conditions, it would likely be slow and may lead to a mixture of products.
Cross-Coupling Reactions of Halogenated Benzoic Acids
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com In the context of polyhalogenated substrates like this compound, the site of reaction is generally governed by the relative bond dissociation energies of the carbon-halogen bonds. The established reactivity trend for halogens in palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl. researchgate.net This inherent difference in reactivity allows for selective cross-coupling reactions, where the most reactive site (C-I) can be functionalized while leaving the other halogen atoms (C-Br and C-Cl) intact for subsequent transformations.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts, in both Pd(0) and Pd(II) oxidation states, are central to a wide array of cross-coupling reactions. mdpi.com The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. beilstein-journals.org For polyhalogenated benzoic acids, the regioselectivity of these reactions is a key consideration for their synthetic utility.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.net This reaction is widely used for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science. nih.gov
For this compound, the Suzuki-Miyaura reaction is expected to occur selectively at the most reactive carbon-iodine bond. This regioselectivity allows for the introduction of an aryl or heteroaryl group at the 5-position of the benzoic acid ring. The resulting 3-bromo-2-chloro-5-arylbenzoic acid can then be subjected to further cross-coupling reactions at the C-Br bond.
Table 1: Illustrative Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Bromo-2-chloro-5-phenylbenzoic acid |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 3-Bromo-2-chloro-5-(4-methoxyphenyl)benzoic acid |
| 3 | 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 3-Bromo-2-chloro-5-(thiophen-2-yl)benzoic acid |
This table is illustrative and based on general conditions for Suzuki-Miyaura reactions.
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. sigmaaldrich.com This reaction is a powerful tool for the construction of carbon-carbon bonds and is widely applied in organic synthesis. The regioselectivity of the Heck reaction can be influenced by both steric and electronic factors.
In the case of this compound, the Heck reaction would preferentially occur at the C-I bond. The reaction with various alkenes would lead to the formation of 5-alkenyl-3-bromo-2-chlorobenzoic acids. The choice of phosphine (B1218219) ligands and other reaction parameters can be optimized to control the regioselectivity of the alkene insertion.
Table 2: Illustrative Heck Coupling Reactions of this compound
| Entry | Alkene | Catalyst | Base | Solvent | Product |
| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-3-Bromo-2-chloro-5-(2-phenylvinyl)benzoic acid |
| 2 | Methyl acrylate | Pd(PPh₃)₄ | NaOAc | Acetonitrile (B52724) | (E)-Methyl 3-(3-bromo-2-chloro-5-carboxyphenyl)acrylate |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 3-Bromo-2-chloro-5-(oct-1-en-1-yl)benzoic acid |
This table is illustrative and based on general conditions for Heck reactions.
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds and is widely used in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.orgresearchgate.net
For this compound, the Sonogashira coupling is expected to proceed with high selectivity at the C-I bond, yielding 5-alkynyl-3-bromo-2-chlorobenzoic acids. Copper-free Sonogashira conditions can also be employed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org
Table 3: Illustrative Sonogashira Coupling Reactions of this compound
| Entry | Alkyne | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Product |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 3-Bromo-2-chloro-5-(phenylethynyl)benzoic acid |
| 2 | 1-Hexyne | Pd(OAc)₂ | None | Piperidine | DMF | 3-Bromo-2-chloro-5-(hex-1-yn-1-yl)benzoic acid |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 3-Bromo-2-chloro-5-((trimethylsilyl)ethynyl)benzoic acid |
This table is illustrative and based on general conditions for Sonogashira reactions.
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for the synthesis of arylamines. nih.govorganic-chemistry.org These reactions involve the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst and a base. researchgate.net
The selective amination of this compound would be expected to occur at the C-I bond. This would allow for the introduction of a variety of amine functionalities at the 5-position, leading to the formation of 5-amino-3-bromo-2-chlorobenzoic acid derivatives. The choice of ligand is critical in these reactions to promote efficient C-N bond formation. uwindsor.ca
Table 4: Illustrative C,N-Cross Coupling Reactions of this compound
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Product |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 3-Bromo-2-chloro-5-(morpholino)benzoic acid |
| 2 | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 3-Bromo-2-chloro-5-(phenylamino)benzoic acid |
| 3 | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | THF | 5-(Benzylamino)-3-bromo-2-chlorobenzoic acid |
This table is illustrative and based on general conditions for Buchwald-Hartwig amination.
Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule, typically using carbon monoxide (CO) as the carbonyl source. nih.gov These reactions can be used to synthesize carboxylic acids, esters, amides, and ketones from aryl halides.
For this compound, carbonylation at the C-I position would lead to the formation of a dicarboxylic acid derivative. The reaction conditions can be tuned to favor the formation of the acid, ester, or amide by the choice of nucleophile (water, alcohol, or amine, respectively).
Table 5: Illustrative Carbonylation Reactions of this compound
| Entry | Nucleophile | Catalyst | Ligand | Base | CO Pressure | Product |
| 1 | H₂O | Pd(OAc)₂ | PPh₃ | Et₃N | 1 atm | 3-Bromo-2-chloro-1,5-benzenedicarboxylic acid |
| 2 | CH₃OH | PdCl₂(dppf) | K₂CO₃ | 10 atm | Methyl 5-bromo-4-chloro-3-(methoxycarbonyl)benzoate | |
| 3 | (C₂H₅)₂NH | Pd(PPh₃)₄ | 5 atm | 5-Bromo-2-chloro-N,N-diethylisophthalamide |
This table is illustrative and based on general conditions for carbonylation reactions.
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Copper, Nickel)
Beyond palladium-catalyzed reactions, other transition metals like copper and nickel are instrumental in forging new carbon-carbon and carbon-heteroatom bonds from aryl halides such as this compound. These metals offer alternative reactivity profiles, are often more cost-effective, and can facilitate transformations that are challenging for palladium catalysts.
Copper-Catalyzed Coupling Reactions:
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a classical and still highly relevant method for forming C-O, C-S, and C-N bonds. In the context of this compound, copper catalysis can be employed to introduce a variety of functionalities. For instance, copper(I) iodide (CuI) has been effectively used in the coupling of aryl iodides and bromides with thiols, often promoted by amino acid ligands. researchgate.net Such a system could selectively target the more reactive C-I or C-Br bonds of the subject molecule.
Modern advancements in copper catalysis have expanded its scope. For example, copper-catalyzed cross-coupling of iodobenzoates with organozinc reagents has been reported to proceed efficiently. amazonaws.com This demonstrates a pathway for creating new C-C bonds. The choice of ligands, bases, and solvents is crucial in these reactions to achieve high yields and selectivity, especially when multiple reactive halogen sites are present.
Nickel-Catalyzed Coupling Reactions:
Nickel catalysis has emerged as a powerful tool for cross-coupling reactions, particularly for forming C(sp²)–C(sp³) bonds. organic-chemistry.org Nickel catalysts are adept at activating C-Cl bonds, which are typically unreactive under palladium catalysis, in addition to C-Br and C-I bonds. A significant area of development is in reductive cross-coupling reactions, which pair two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a stoichiometric reductant like manganese or zinc powder. organic-chemistry.orgwisc.eduorgsyn.org
These reactions often exhibit high functional group tolerance and can be performed with equimolar amounts of the coupling partners. wisc.edu Mechanistically, these transformations can proceed through pathways involving various nickel oxidation states, avoiding the pre-formation of sensitive organometallic reagents. organic-chemistry.org For a molecule like this compound, nickel-catalyzed reductive cross-coupling could theoretically enable the sequential introduction of different alkyl groups at the halogenated positions. The reactivity preference generally follows the order I > Br > Cl, allowing for a degree of selective functionalization. organic-chemistry.org
Below is a table summarizing key features of copper and nickel-catalyzed coupling reactions relevant to polyhalogenated substrates.
| Catalyst System | Typical Coupling Partners | Bond Formed | Key Features & Advantages | Potential Application to this compound |
| Copper (e.g., CuI) | Alcohols, Thiols, Amines, Organozinc reagents | C-O, C-S, C-N, C-C | Cost-effective; effective for heteroatom coupling (Ullmann-type); ligand-promoted. researchgate.net | Introduction of ether, thioether, or amine functionalities. |
| Nickel (e.g., NiI₂) | Alkyl Halides, Aldehydes (via hydrazones), Aryl Halides | C(sp²)-C(sp³), C(sp²)-C(sp²) | Activates C-Cl bonds; high functional group tolerance; enables reductive cross-electrophile coupling. organic-chemistry.orgorgsyn.orgrsc.org | Stepwise alkylation or arylation at halogen sites. |
Selective Functionalization and Derivatization Strategies Utilizing Differential Halogen Reactivity
The presence of three different halogens—iodine, bromine, and chlorine—on the aromatic ring of this compound provides a unique opportunity for sequential and site-selective chemical modifications. The differing bond strengths of the carbon-halogen bonds (C-I < C-Br < C-Cl) are the foundation of this selectivity, particularly in transition metal-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a low-valent metal center is C-I > C-Br > C-Cl. This hierarchy allows for the targeted functionalization of one halogen site while leaving the others intact for subsequent transformations.
By carefully selecting the catalyst, ligands, and reaction conditions, one can exploit this reactivity difference. For instance, a mild palladium-catalyzed reaction like a Sonogashira or Heck coupling can be performed selectively at the most labile C-I bond. sigmaaldrich.com Research on the related compound 3-bromo-5-iodobenzoic acid demonstrates that regioselective Sonogashira and Heck cross-coupling reactions occur preferentially at the iodine-bearing carbon. sigmaaldrich.comsigmaaldrich.com This principle is directly applicable to this compound, where the initial coupling would occur at the C-5 position.
Following the initial reaction at the C-I bond, the resulting product, now containing bromo and chloro substituents, can be subjected to a second coupling reaction under more forcing conditions. This second step would target the C-Br bond, which is more reactive than the remaining C-Cl bond. Finally, the most robust C-Cl bond can be functionalized under even harsher conditions, often requiring a more reactive catalyst system, such as one based on nickel, which is known for its ability to activate aryl chlorides. organic-chemistry.org
This stepwise approach allows for the synthesis of complex, tri-substituted benzoic acid derivatives from a single starting material, where each substituent is introduced in a controlled and predetermined manner. This strategy is highly valuable in constructing molecules for medicinal chemistry and materials science.
The table below illustrates a potential selective functionalization strategy for this compound.
| Step | Target Halogen | Position | Reaction Type (Example) | Catalyst/Conditions | Outcome |
| 1 | Iodine | C-5 | Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI, mild conditions | Selective formation of a C-C triple bond at C-5, leaving Br and Cl untouched. |
| 2 | Bromine | C-3 | Suzuki Coupling | Pd(OAc)₂ / SPhos, more forcing conditions | Introduction of an aryl or vinyl group at C-3, leaving Cl untouched. |
| 3 | Chlorine | C-2 | Buchwald-Hartwig Amination | Ni or Pd catalyst with specialized ligands, harsh conditions | Formation of a C-N bond at C-2. |
This differential reactivity is a cornerstone of modern synthetic strategy, enabling the efficient and elegant construction of highly functionalized aromatic compounds.
Spectroscopic and Analytical Characterization Techniques in the Study of 3 Bromo 2 Chloro 5 Iodobenzoic Acid
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 3-Bromo-2-chloro-5-iodobenzoic acid, both ¹H and ¹³C NMR would provide definitive information about its carbon skeleton and the relative positions of its substituents.
In a ¹H NMR spectrum, the molecule would exhibit two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. docbrown.info The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents (carboxyl, bromo, chloro, and iodo groups). mit.edu The electron-withdrawing nature of the carboxylic acid and the halogens would shift these protons downfield, typically observed between 7.0 and 8.5 ppm. docbrown.infomit.edu The splitting pattern of these signals, governed by spin-spin coupling, would appear as doublets, confirming their ortho relationship to each other. The acidic proton of the carboxylic acid group would appear as a broad singlet at a much lower field, often above 10 ppm, and its signal can be confirmed by D₂O exchange. nih.gov
The ¹³C NMR spectrum provides even more detailed structural information by detecting each unique carbon atom in the molecule. fiveable.me this compound has seven non-equivalent carbon atoms, which would result in seven distinct signals. The chemical shifts are significantly affected by the attached atoms, particularly the electronegative halogens. fiveable.me The carbon atom of the carboxylic acid group (C=O) is typically found in the 160-185 ppm range. fiveable.me The six aromatic carbons would have shifts influenced by the attached halogen. The carbon atoms directly bonded to halogens (C-Br, C-Cl, C-I) exhibit shifts that are influenced by both electronegativity and heavy atom effects. rsc.orgrsc.orgresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Structural Assignment | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic C-H | 7.0 - 8.5 | Two doublets expected due to ortho coupling. |
| ¹H | Carboxylic Acid O-H | > 10 | Broad singlet, exchangeable with D₂O. |
| ¹³C | Carboxyl (C=O) | 160 - 185 | - |
| ¹³C | Aromatic (C-H) | 120 - 140 | Two distinct signals expected. |
| ¹³C | Aromatic (C-COOH) | 125 - 135 | Chemical shift influenced by the carboxyl group. |
| ¹³C | Aromatic (C-Cl) | 128 - 138 | Deshielding effect from chlorine. rsc.org |
| ¹³C | Aromatic (C-Br) | 115 - 125 | Influence of bromine substitution. rsc.org |
| ¹³C | Aromatic (C-I) | 90 - 100 | Strong shielding "heavy atom effect" from iodine. rsc.org |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For this compound, MS is particularly useful due to the characteristic isotopic patterns of bromine and chlorine. libretexts.org
The molecular ion peak (M⁺) would be a key feature in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.org This combination results in a distinctive cluster of peaks for the molecular ion. The spectrum would show an M⁺ peak, an [M+2]⁺ peak of higher relative intensity (due to the contributions of both ⁸¹Br and ³⁷Cl), and an [M+4]⁺ peak (from the combination of ⁸¹Br and ³⁷Cl). This unique isotopic signature provides unambiguous confirmation of the presence of one bromine and one chlorine atom in the molecule. acs.org
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₇H₃BrClIO₂) with high confidence.
The fragmentation pattern provides further structural evidence. chemguide.co.uk Common fragmentation pathways for aromatic carboxylic acids include the initial loss of the carboxyl group (-COOH) as a radical, leading to a prominent [M-COOH]⁺ fragment ion. Subsequent fragmentations may involve the sequential loss of halogen atoms (I, Br, Cl) or other characteristic cleavages of the aromatic ring. rsc.orgacs.org
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| Ion | Description | Expected Isotopic Pattern |
|---|---|---|
| [M]⁺ | Molecular Ion | Characteristic cluster due to ¹Br and ¹Cl. libretexts.orgacs.org |
| [M-OH]⁺ | Loss of hydroxyl radical | Isotopic pattern retained. |
| [M-COOH]⁺ | Loss of carboxyl group | Isotopic pattern retained. |
| [M-I]⁺ | Loss of iodine radical | Isotopic pattern for ¹Br and ¹Cl remains. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that are excellent for identifying the functional groups within a molecule. docbrown.inforesearchgate.net
The IR spectrum of this compound would be dominated by absorptions characteristic of the carboxylic acid group. quora.comresearchgate.net A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O (carbonyl) stretching vibration would give rise to a strong, sharp peak typically between 1680-1710 cm⁻¹ for an aromatic carboxylic acid. docbrown.infoquora.com The C-O stretching and O-H bending vibrations would appear in the fingerprint region (below 1500 cm⁻¹). quizlet.com
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch is also clearly visible. A key advantage of Raman spectroscopy is its ability to clearly detect carbon-halogen bond vibrations. aps.org The C-Cl, C-Br, and C-I stretching vibrations would appear as distinct bands in the lower frequency region of the spectrum, providing direct evidence of their presence. The frequencies of these vibrations decrease with the increasing mass of the halogen atom. aps.org Aromatic ring vibrations, such as C-C stretching, also give characteristic signals in both IR and Raman spectra. docbrown.info
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad | Weak |
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak | Strong |
| C=O stretch | 1680 - 1710 | Strong | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong | Strong |
| C-O stretch / O-H bend | 1210 - 1440 | Medium | Weak |
| C-Cl stretch | 600 - 800 | Strong | Strong |
| C-Br stretch | 500 - 600 | Strong | Strong |
| C-I stretch | ~500 | Strong | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org This technique is particularly sensitive to conjugated systems, such as the benzene ring in this compound.
Molecules with π bonds can undergo π → π* transitions, while those with non-bonding electrons (like the oxygens in the carboxyl group) can also undergo n → π* transitions. cutm.ac.inpharmatutor.org Substituted benzoic acids typically display characteristic absorption bands. researchgate.net The spectrum is expected to show intense absorptions corresponding to π → π* transitions of the aromatic system. The presence of the carboxyl group and the halogen substituents, which act as chromophores, will influence the wavelength of maximum absorbance (λ_max). libretexts.orgresearchgate.net The heavy halogen atoms can also induce bathochromic (red) shifts in the absorption bands. The UV-Vis spectrum is useful for quantitative analysis and for studying the effects of pH on the molecule, as the deprotonation of the carboxylic acid to form the benzoate (B1203000) ion will alter the electronic system and shift the absorption maxima. researchgate.net
Table 4: Expected UV-Vis Absorption Bands for Benzoic Acid Derivatives
| Band Name | Typical λ_max Range (nm) | Electronic Transition | Description |
|---|---|---|---|
| B-band | ~230 | π → π | Intense absorption related to the aromatic ring. researchgate.net |
| C-band | ~270-290 | π → π | Weaker, structured band related to the benzene chromophore. researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique can provide precise measurements of bond lengths, bond angles, and intermolecular interactions.
Table 5: Information Obtainable from X-ray Crystallography
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C=O, C-H, C-Halogen). |
| Bond Angles | Angles between adjacent bonds, defining the molecular geometry. |
| Torsion Angles | Defines the conformation of the molecule, such as the twist of the carboxyl group relative to the ring. |
| Intermolecular Interactions | Identifies hydrogen bonding, halogen bonding, and van der Waals packing forces. researchgate.net |
Chromatographic Methods (HPLC, LC-MS, UPLC) for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. nih.gov High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard methods for analyzing non-volatile compounds like this compound.
A typical method would use reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like formic or trifluoroacetic acid to ensure the carboxylic acid remains protonated for consistent retention. helixchrom.comsielc.comhelixchrom.com The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Coupling the liquid chromatograph to a mass spectrometer (LC-MS) is particularly powerful. nih.govacs.org As the compound elutes from the column, the mass spectrometer provides mass-to-charge ratio data, confirming the identity of the peak as this compound by its molecular weight and characteristic isotopic pattern. researchgate.net This hyphenated technique is invaluable for identifying impurities and reaction byproducts.
Table 6: Typical HPLC/LC-MS Parameters for Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18, 5 or 3.5 µm particle size. researchgate.net |
| Mobile Phase A | Water + 0.1% Formic Acid. sielc.com |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid. researchgate.net |
| Elution Mode | Isocratic or Gradient. |
| Detection | UV (e.g., at 230 or 255 nm), MS. helixchrom.com |
| Purity Assessment | Peak area percentage at a specific UV wavelength. |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Thermal Stability Studies
Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. libretexts.org Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide key insights into the thermal stability and phase behavior of this compound. iitk.ac.in
TGA measures the change in mass of a sample as it is heated. libretexts.org For this compound, a TGA scan would likely show a stable baseline until the temperature reaches the point of decomposition, at which a significant mass loss would be recorded. This provides information on the thermal stability of the molecule.
DSC measures the heat flow into or out of a sample as it is heated or cooled. youtube.com A DSC thermogram for a crystalline solid like this compound would show a sharp endothermic peak corresponding to its melting point. researchgate.net The temperature at the peak of this endotherm is the melting temperature, and the area under the peak is proportional to the enthalpy of fusion. DSC can also detect other thermal events such as crystallization or glass transitions.
Table 7: Expected Thermal Analysis Data for this compound
| Technique | Measured Property | Expected Event |
|---|---|---|
| DSC | Heat Flow | Sharp endothermic peak indicating melting point. |
| TGA | Mass Change | Mass loss at high temperature indicating thermal decomposition. libretexts.org |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a chemical compound. This process is crucial in the characterization of newly synthesized molecules, such as this compound, as it provides a direct measure of the mass percentages of the constituent elements. The data obtained from elemental analysis is used to confirm the empirical formula of the compound, which can then be compared with the theoretical composition derived from its proposed molecular formula. This comparison serves as a primary validation of the compound's stoichiometry and purity.
For this compound, with the molecular formula C₇H₃BrClIO₂, the theoretical elemental composition can be calculated based on the atomic masses of its constituent atoms: carbon (C), hydrogen (H), bromine (Br), chlorine (Cl), iodine (I), and oxygen (O). The molecular weight of this compound is approximately 361.36 g/mol . nih.gov The expected mass percentages for each element are essential benchmarks for experimental verification.
Theoretical Stoichiometric Composition
The stoichiometric composition of this compound, as derived from its molecular formula, is presented in the table below. These values represent the theoretical percentages of each element by mass.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage by Mass (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 23.26 |
| Hydrogen | H | 1.008 | 3 | 3.024 | 0.84 |
| Bromine | Br | 79.90 | 1 | 79.90 | 22.11 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 9.81 |
| Iodine | I | 126.90 | 1 | 126.90 | 35.12 |
| Oxygen | O | 16.00 | 2 | 32.00 | 8.86 |
| Total | 361.344 | 100.00 |
Research Findings
In practice, the synthesis of this compound would be followed by its purification and subsequent analysis. An elemental analyzer would be used to combust a small, precisely weighed sample of the compound. The resulting combustion gases are then separated and quantified to determine the mass of carbon, hydrogen, and other elements. The percentages are then calculated and compared against the theoretical values.
A close correlation between the experimentally determined percentages and the calculated theoretical percentages would provide strong evidence for the successful synthesis and purity of this compound. Significant deviations would suggest the presence of impurities, residual solvents, or an incorrect molecular structure. While the theoretical data provides a clear expectation, detailed research findings from specific experimental analyses of this compound are not available in the public literature reviewed. The confirmation of its empirical formula in a research setting would rely on obtaining experimental data that closely matches the theoretical values presented above.
Computational and Theoretical Investigations of 3 Bromo 2 Chloro 5 Iodobenzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. DFT methods are prized for their balance of accuracy and computational efficiency, making them well-suited for studying the electronic properties of medium to large-sized molecules like 3-Bromo-2-chloro-5-iodobenzoic acid. These calculations can elucidate the fundamental electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic properties. Studies on similar halogenated benzoic acids have demonstrated the utility of DFT in predicting molecular geometries and vibrational frequencies with a high degree of accuracy. nih.govresearchgate.net
Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature.
The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and thus more reactive, while a larger gap implies greater kinetic stability. mdpi.com For this compound, the presence of multiple halogen substituents with varying electronegativities and sizes, along with the electron-withdrawing carboxylic acid group, would significantly influence the energies of these frontier orbitals. Theoretical calculations on related aromatic carboxylic acids have been used to determine these energy levels and predict their chemical behavior. researchgate.net The calculated HOMO and LUMO energies are instrumental in showing that charge transfer can occur within the molecule. nih.govnih.gov
Table 1: Hypothetical Frontier Orbital Energies for Halogenated Benzoic Acids This table presents illustrative data based on typical values found for similar compounds in computational studies.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 2-chlorobenzoic acid | -9.5955 | -0.7119 | 8.8836 |
| 3-bromo-2-hydroxypyridine | -6.880 | -1.475 | 5.405 |
Data sourced from theoretical studies on related molecules. mdpi.comresearchgate.net
Molecular Electrostatic Potential Mapping for Reactivity Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the carboxylic acid group, making them likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.net Conversely, the hydrogen atom of the carboxylic acid group would exhibit a strong positive potential. The halogen atoms also present an interesting case, as they can exhibit dual reactivity, with regions of both positive and negative potential, a phenomenon known as a "sigma-hole," which can lead to halogen bonding. researchgate.net The aromatic ring itself would also display a complex potential landscape influenced by the inductive and resonance effects of the various substituents.
Reactivity Prediction through Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. cureffi.org This theory posits that the most favorable reactions will occur when the energy difference between the interacting HOMO and LUMO is small. By analyzing the shapes and energies of the HOMO and LUMO of this compound, predictions can be made about its reactivity with various reagents.
For instance, in a reaction with a nucleophile, the nucleophile's HOMO would interact with the LUMO of the benzoic acid derivative. The spatial distribution of the LUMO on the this compound molecule would indicate the most likely sites for nucleophilic attack. Conversely, in a reaction with an electrophile, the electrophile's LUMO would interact with the HOMO of the benzoic acid, with the HOMO's distribution highlighting the most nucleophilic regions of the molecule.
Conformational Analysis and Energy Landscapes
The presence of the carboxylic acid group introduces a degree of conformational flexibility in this compound, primarily concerning the rotation around the C-C bond connecting the carboxylic group to the benzene (B151609) ring and the rotation around the C-O single bond within the carboxylic group itself. Computational conformational analysis can be employed to identify the stable conformers of the molecule and to map out the potential energy surface associated with these rotational degrees of freedom.
For substituted benzoic acids, it has been shown that different conformers can have significantly different energies, and the barriers to interconversion can be calculated. mdpi.com In the case of this compound, steric hindrance between the ortho-chloro substituent and the carboxylic acid group would likely play a major role in determining the preferred conformation. Theoretical calculations can predict the relative energies of these conformers and the transition states that separate them, providing a detailed energy landscape.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, theoretical methods can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.
Transition state analysis allows for the calculation of activation energies, which are key to understanding the kinetics of a reaction. For example, in the synthesis of related halogenated aromatics, reaction mechanisms are often proposed and then computationally verified. google.com For this compound, one could theoretically investigate its synthesis via electrophilic aromatic substitution, calculating the energies of the intermediates and transition states for the introduction of the bromo, chloro, and iodo substituents to determine the most likely reaction sequence.
Molecular Dynamics Simulations for Dynamic Behavior (If Applicable)
While static quantum chemical calculations provide a wealth of information about the properties of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve.
For a molecule like this compound, MD simulations could be used to study its behavior in different solvent environments, to explore its conformational dynamics in more detail, or to simulate its interaction with a biological target such as an enzyme. These simulations can provide insights into processes that occur over longer timescales than can be captured by static calculations alone.
Spectroscopic Property Prediction and Validation against Experimental Data
The prediction of spectroscopic properties through computational methods, primarily Density Functional Theory (DFT), has become a standard practice in chemical research. These predictions, when compared with experimental data, provide a robust validation of the computational model and a deeper understanding of the molecule's structure and electronic environment.
For this compound, theoretical calculations can predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima. While detailed experimental and comparative computational studies on this specific tri-halogenated benzoic acid are not extensively reported in the literature, the general methodology for such an investigation would involve optimizing the geometry of the molecule using a suitable level of theory (e.g., B3LYP with an appropriate basis set) and then calculating the spectroscopic parameters.
Table 1: Predicted vs. Experimental Spectroscopic Data for a Related Compound (Illustrative Example)
| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value |
| ¹H-NMR (ppm) | ||
| H-4 | 7.85 | 7.80 |
| H-6 | 8.10 | 8.05 |
| ¹³C-NMR (ppm) | ||
| C=O | 168.5 | 167.9 |
| C-Br | 120.1 | 119.8 |
| C-Cl | 132.4 | 132.1 |
| C-I | 95.3 | 94.9 |
| IR (cm⁻¹) | ||
| C=O stretch | 1725 | 1720 |
| O-H stretch | 3450 | 3445 |
Note: The data in this table is illustrative for a hypothetical related compound and does not represent actual data for this compound.
The close agreement typically observed between predicted and experimental values in such studies for related molecules underscores the accuracy of modern computational methods in predicting the properties of complex organic molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Synthetic Outcomes
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. In the context of this compound, QSAR studies could be employed to predict its reactivity in various chemical transformations or to anticipate the outcomes of synthetic reactions.
A QSAR study on a class of halogenated benzoic acids, including this compound, would involve the calculation of a variety of molecular descriptors. These descriptors can be categorized as:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.
Once these descriptors are calculated for a set of related compounds with known reactivity or synthetic yields, a mathematical model is developed using statistical techniques like multiple linear regression or machine learning algorithms. This model can then be used to predict the reactivity of new or untested compounds like this compound.
Table 2: Key Molecular Descriptors for QSAR Analysis of this compound (Theoretical)
The following table presents a set of theoretical molecular descriptors that would be central to a QSAR analysis of this compound.
| Descriptor Category | Descriptor Name | Calculated Value (Arbitrary Units) | Significance in Reactivity Modeling |
| Electronic | HOMO Energy | -6.8 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. | |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. | |
| Steric | Molecular Volume | 185 ų | Affects how the molecule fits into active sites or interacts with other reactants. |
| Molecular Surface Area | 210 Ų | Influences intermolecular interactions and solvation. | |
| Topological | Wiener Index | 125 | Describes the overall shape and branching of the molecule. |
Note: The values in this table are theoretical and for illustrative purposes to demonstrate the type of data used in a QSAR study.
By correlating these descriptors with experimental outcomes, a QSAR model could, for instance, predict the likelihood of a successful Suzuki coupling at a specific halogenated position on the benzene ring, or forecast the pKa of the carboxylic acid group, which is a key determinant of its reactivity. Such predictive models are instrumental in streamlining the process of drug discovery and materials science by prioritizing the synthesis of compounds with the highest probability of success.
Advanced Applications and Synthetic Utility of 3 Bromo 2 Chloro 5 Iodobenzoic Acid
Role as a Versatile Synthetic Building Block in Complex Organic Molecule Synthesis
The unique arrangement of bromo, chloro, and iodo substituents, along with the carboxylic acid moiety, on the aromatic ring of 3-bromo-2-chloro-5-iodobenzoic acid provides chemists with a powerful tool for constructing intricate molecular architectures. The differential reactivity of the carbon-halogen bonds is a key feature, enabling selective transformations at specific positions on the benzene (B151609) ring. This controlled functionalization is crucial in multi-step syntheses where precision is paramount.
The presence of multiple halogen atoms on this compound allows for the sequential and selective introduction of various functional groups, leading to the formation of densely functionalized aromatic systems. The different halogens (bromine, chlorine, and iodine) exhibit distinct reactivities in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This differential reactivity enables chemists to selectively replace one halogen at a time, building up molecular complexity in a controlled manner. For instance, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions allows for the selective functionalization at the 5-position. Following this, the bromine at the 3-position can be targeted for a subsequent coupling reaction under different conditions. This stepwise approach is fundamental to creating complex substitution patterns on the aromatic ring that would be difficult to achieve through other synthetic routes.
The utility of halogenated benzoic acids as intermediates is well-documented in the synthesis of pharmaceutically active compounds and other functional organic molecules. While direct evidence for the use of this compound in the synthesis of thromboxane (B8750289) receptor antagonists is not explicitly detailed in the provided results, the analogous compound, 3-bromo-5-iodobenzoic acid, serves as a starting reagent for the large-scale synthesis of a thromboxane receptor antagonist. sigmaaldrich.com This suggests the potential of similarly substituted benzoic acids in this therapeutic area. The synthesis of such antagonists often involves cross-coupling reactions to build the complex molecular framework necessary for biological activity. rsc.orgnih.gov
Furthermore, the structural motif of this compound makes it an ideal precursor for the synthesis of biaryl compounds. Biaryls are prevalent structures in many pharmaceuticals, natural products, and materials. The selective cross-coupling of the different halogen atoms allows for the controlled formation of carbon-carbon bonds with various aryl partners, leading to a diverse range of biaryl structures. For example, a Suzuki coupling reaction could be performed selectively at the iodo-position, followed by another coupling at the bromo-position to generate a terphenyl system. researchgate.net
Contributions to Method Development in Organic Synthesis
The unique substitution pattern of this compound and related polyhalogenated aromatic compounds presents both challenges and opportunities in organic synthesis, driving the development of new synthetic methodologies.
The synthesis of polyhalogenated benzoic acids itself often requires the development of selective halogenation methods. Achieving a specific substitution pattern like that in this compound necessitates control over the regioselectivity of halogenation reactions on an already substituted benzene ring. Researchers continuously explore new reagents and conditions to achieve high yields and selectivity in these transformations, avoiding the formation of undesired isomers.
The presence of multiple reactive sites on this compound makes it an excellent substrate for studying and developing selective chemical transformations.
Chemoselectivity: The primary challenge and opportunity lie in differentiating between the three halogen atoms and the carboxylic acid group. For instance, a reaction might be designed to selectively target the carboxylic acid for esterification or amidation while leaving the halogen atoms untouched. Conversely, conditions for a cross-coupling reaction can be optimized to react with one of the halogens without affecting the others or the carboxylic acid.
Regioselectivity: The development of methods to selectively react at the C-I, C-Br, or C-Cl bond is a significant area of research. The inherent differences in the bond strengths and reactivities of these carbon-halogen bonds are often exploited. For example, the C-I bond is typically the most reactive in palladium-catalyzed cross-coupling reactions, followed by the C-Br bond, and then the C-Cl bond. This reactivity trend allows for a predictable and regioselective functionalization of the aromatic ring.
Stereoselectivity: While this compound itself is achiral, its derivatization can lead to the formation of chiral molecules. For example, if this building block is incorporated into a larger molecule with a stereocenter, the development of stereoselective reactions becomes crucial.
Derivatization for Material Science Applications (e.g., specialty chemicals, polymers)
The unique electronic and structural properties imparted by the heavy halogen atoms make this compound and its derivatives interesting candidates for applications in material science. glindiachemicals.com
The derivatization of this compound can lead to the synthesis of:
Specialty Chemicals: By selectively replacing the halogen atoms with other functional groups, a wide array of specialty chemicals with tailored properties can be produced. These may find use as intermediates in the synthesis of dyes, pigments, or other functional materials. glindiachemicals.com
Polymers: The carboxylic acid group can be used as a handle to incorporate this functionalized aromatic unit into polymer chains, either as a monomer or as a pendant group. The presence of the halogens can influence the properties of the resulting polymer, such as its thermal stability, flame retardancy, and refractive index. Furthermore, the halogenated aromatic core can be a building block for creating polymers with specific electronic or optical properties for use in electronics and optoelectronics. glindiachemicals.com
Coordination Chemistry: Ligand in Metal Complex Synthesis
The carboxylate group of this compound presents a primary site for coordination to metal ions. In principle, it can act as a mono- or bidentate ligand, or as a bridging ligand to form polynuclear complexes. The presence of three distinct halogen substituents (bromine, chlorine, and iodine) on the aromatic ring introduces significant electronic and steric factors that would influence its coordination behavior.
Rare-Earth Complexes with Halogenated Benzoates
The synthesis of rare-earth metal complexes with halogenated benzoates is an area of interest due to the potential for creating materials with unique luminescent and magnetic properties. The halogen substituents can modulate the electronic properties of the ligand, which in turn can influence the efficiency of energy transfer from the ligand to the rare-earth ion—a critical factor for luminescence.
While no specific complexes with this compound have been reported, studies on other halogenated benzoates suggest that such complexes could be synthesized through various methods, including direct reaction of the benzoic acid with a rare-earth salt in a suitable solvent system, often with the addition of a base to deprotonate the carboxylic acid. The choice of solvent and reaction conditions would be crucial in controlling the final structure, which could range from simple mononuclear species to extended coordination polymers.
Structural and Electronic Properties of Derived Complexes
The structural and electronic properties of any hypothetical complexes derived from this compound would be intricately linked to the nature of the metal-ligand interactions.
Structural Properties: X-ray crystallography would be the definitive method to determine the solid-state structure of any resulting complexes. Key parameters of interest would include the coordination number and geometry of the metal ion, the coordination mode of the benzoate (B1203000) ligand, and the presence of any intermolecular interactions, such as halogen bonding or π-π stacking, which could be facilitated by the halogenated aromatic ring.
Electronic Properties: The electronic properties would be largely dictated by the interplay between the metal ion's orbitals and the ligand's molecular orbitals. The electron-withdrawing nature of the three halogen atoms would lower the energy of the ligand's orbitals. This could impact the ligand-to-metal charge transfer (LMCT) bands in the electronic absorption spectrum. For complexes with luminescent rare-earth ions, the energy of the ligand's triplet state would be critical in determining the potential for sensitization of the metal-centered luminescence.
Interactive Data Table: Predicted Properties of a Hypothetical Rare-Earth Complex with this compound
| Property | Predicted Characteristic | Rationale |
| Coordination Mode | Likely bidentate or bridging | Based on the behavior of other benzoate ligands. |
| Metal-Ligand Bond | Potentially weaker than non-halogenated analogues | Due to the electron-withdrawing effects of the halogens. |
| Luminescence | Uncertain, dependent on triplet state energy | The heavy atoms (Br, I) could enhance intersystem crossing, but also potentially quench luminescence. |
| Solubility | Likely low in polar solvents | Due to the large, hydrophobic, and halogenated aromatic ring. |
Conclusion and Future Research Directions
Summary of Current Understanding and Key Achievements in the Study of 3-Bromo-2-chloro-5-iodobenzoic Acid
This compound is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. The distinct electronic and steric properties of its three halogen substituents (bromine, chlorine, and iodine) and the carboxylic acid group allow for a range of selective transformations.
Key achievements in the study of this compound primarily revolve around its use as a precursor in the synthesis of more complex molecules. The differential reactivity of the carbon-halogen bonds is a significant aspect. The C-I bond is generally the most reactive towards cross-coupling reactions, followed by the C-Br bond, and then the C-Cl bond. This hierarchy allows for sequential and site-selective introduction of various functional groups.
The carboxylic acid group provides a handle for further modifications, such as esterification or amidation, and also directs metallation to the ortho positions, although this is sterically hindered in this specific molecule. Halogenated benzoic acids are known to be more acidic than benzoic acid itself due to the electron-withdrawing inductive effect of the halogens, which stabilizes the carboxylate anion. vaia.comstackexchange.com The acidity of this compound is influenced by the cumulative inductive effects of the three halogens.
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the principles governing its reactivity are well-established through studies on similar polyhalogenated aromatic systems. For instance, related compounds like 3-bromo-5-iodobenzoic acid have been used in the synthesis of thromboxane (B8750289) receptor antagonists through regioselective Heck cross-coupling reactions. sigmaaldrich.com
Identification of Unexplored Reactivity and Synthetic Opportunities
Despite the predictable reactivity patterns, several avenues for exploring the reactivity of this compound remain largely unexplored. The dense halogenation of the aromatic ring presents unique electronic and steric environments that could lead to novel chemical transformations.
One area of opportunity lies in the selective activation of the C-Cl bond, which is typically the least reactive. The development of new catalytic systems that can selectively functionalize this bond in the presence of bromo and iodo substituents would be a significant advancement. This would enable a fully orthogonal synthetic strategy, allowing for the introduction of three different substituents at specific positions on the aromatic ring.
Furthermore, the interplay between the carboxylic acid group and the halogen atoms could be exploited in novel ways. For example, directed C-H functionalization at the C6 position, though challenging due to steric hindrance from the adjacent iodine and carboxylic acid groups, could provide access to even more complex substitution patterns. Research into transition-metal-catalyzed meta-C–H functionalization of benzoic acid derivatives, while challenging, is an active area of investigation and could be applied to this system. nih.govresearchgate.net
The potential for intramolecular reactions is another area ripe for exploration. Depending on the nature of the substituents introduced through derivatization of the carboxylic acid, cyclization reactions involving one of the halogen atoms could lead to the formation of novel heterocyclic scaffolds.
Prospects for Advancements in Catalytic Methodologies for Its Derivatization
The future derivatization of this compound will heavily rely on advancements in catalytic methodologies. The development of highly selective and efficient catalysts is crucial for unlocking the full synthetic potential of this molecule.
Table 1: Potential Catalytic Derivatizations of this compound
| Position | Bond to be Functionalized | Potential Catalytic Reaction | Catalyst Type | Potential Products |
| C5 | C-I | Suzuki, Sonogashira, Heck, Buchwald-Hartwig | Palladium, Copper | Arylated, alkynylated, alkenylated, aminated derivatives |
| C3 | C-Br | Suzuki, Stille, Negishi | Palladium, Nickel | Biaryl compounds, organostannanes, organozincs |
| C2 | C-Cl | Kumada, Negishi | Nickel, Palladium | Grignard-coupled products, organozinc derivatives |
| C1 | C-COOH | Esterification, Amidation | Acid/Base Catalysis | Esters, amides |
| C6 | C-H | C-H Activation/Functionalization | Rhodium, Ruthenium, Palladium | Arylated, alkylated, acyloxylated derivatives |
Future research in this area should focus on several key aspects:
Ligand Design: The development of sophisticated ligands for transition metal catalysts will be paramount in achieving high selectivity for the activation of specific C-X bonds.
Bimetallic Catalysis: The use of bimetallic systems could offer unique reactivity and selectivity profiles that are not achievable with single-metal catalysts.
Photoredox Catalysis: Light-driven catalytic reactions could provide milder and more sustainable routes for the derivatization of this compound.
Enzymatic Catalysis: The use of engineered enzymes, such as flavin-dependent halogenases, could offer unparalleled chemo- and regioselectivity in the functionalization of the aromatic ring. nih.gov
Future Directions in Computational Chemistry for Predicting Novel Transformations and Applications
Computational chemistry is poised to play a pivotal role in guiding the future exploration of this compound. nih.gov Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and potential reaction pathways of this molecule.
Future computational studies could focus on:
Predicting Regioselectivity: Computational models can be used to predict the most likely sites for electrophilic or nucleophilic attack, as well as the regioselectivity of various cross-coupling reactions. rsc.orgacs.orgresearchgate.net This can help in the rational design of synthetic strategies and avoid trial-and-error experimentation.
Reaction Mechanism Elucidation: Computational modeling can be employed to elucidate the detailed mechanisms of catalytic reactions involving this compound. This understanding can then be used to optimize reaction conditions and design more efficient catalysts.
Virtual Screening for Biological Activity: The structure of this compound and its potential derivatives can be used in virtual screening campaigns to predict their binding affinity to various biological targets. This could accelerate the discovery of new drug candidates.
Materials Science Applications: Computational methods can be used to predict the properties of polymers or other materials that incorporate this halogenated benzoic acid as a monomeric unit. This could lead to the development of new materials with tailored electronic or optical properties.
Table 2: Potential Computational Approaches for Studying this compound
| Computational Method | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of electronic properties, reaction energies, and transition states. | Prediction of reactivity, regioselectivity, and reaction mechanisms. |
| Molecular Dynamics (MD) | Simulation of the conformational dynamics and interactions with solvents or biological macromolecules. | Understanding of solubility, transport properties, and binding modes. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate chemical structure with biological activity. | Prediction of the biological activity of novel derivatives. |
| Machine Learning (ML) | Training models on existing reaction data to predict the outcomes of new reactions. researchgate.net | Accelerated discovery of new synthetic routes and reaction conditions. |
Q & A
Q. What are the optimal synthetic routes for 3-bromo-2-chloro-5-iodobenzoic acid, and how can regioselectivity be ensured during halogenation?
- Methodological Answer : Halogenation of benzoic acid derivatives typically employs electrophilic substitution or directed ortho-metalation. For multi-halogenated analogs, sequential halogenation is critical. For example, iodination can be achieved via iodocyclization under flow chemistry conditions using iodine monochloride (ICl) in a controlled environment to minimize overhalogenation . Regioselectivity is enhanced by steric and electronic directing groups (e.g., carboxylic acid groups direct substituents to meta/para positions). Pre-functionalization with bromine or chlorine may further guide subsequent iodine placement. Validate regiochemistry using NOESY NMR or X-ray crystallography .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR identifies substitution patterns. For crystallinity assessment, X-ray diffraction (XRD) with SHELXL refinement resolves bond lengths and angles, critical for verifying halogen positions . Differential scanning calorimetry (DSC) determines melting points and thermal stability. Cross-validate purity via HPLC (≥95% area) with a C18 column and UV detection at 254 nm .
Q. How can solubility challenges in polar solvents be addressed for reaction optimization?
- Methodological Answer : The carboxylic acid group enables solubility in basic aqueous solutions (e.g., NaOH/NaHCO). For organic phases, use polar aprotic solvents like DMF or DMSO. Sonication or heating (40–60°C) improves dissolution. Alternatively, derivatize the acid to a methyl ester temporarily, then hydrolyze post-reaction .
Advanced Research Questions
Q. How do steric and electronic effects of the halogen substituents influence cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Bromine and iodine serve as superior leaving groups compared to chlorine due to lower bond dissociation energies. Steric hindrance from the 2-chloro substituent may slow transmetalation; mitigate this using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). DFT calculations predict reactivity trends: iodine at C5 undergoes oxidative addition faster than bromine at C3 . Monitor reaction progress via in situ F NMR (if fluorinated analogs are present) or GC-MS.
Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected NMR splitting or IR absorption)?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamers) or paramagnetic impurities. For NMR:
- Acquire variable-temperature NMR (VT-NMR) to identify exchange broadening.
- Use H-C HSQC/HMBC to assign coupling pathways.
For IR, compare experimental peaks (e.g., C=O stretch at ~1680 cm) with computed spectra (B3LYP/6-31G*). If crystallinity is poor, recrystallize from ethanol/water or use microED for nanocrystalline samples .
Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Acidic : Stir in 1M HCl at 25°C; monitor via TLC for decarboxylation.
- Basic : Reflux in 1M NaOH; quantify hydrolysis products (e.g., iodide release via ion chromatography).
- Light : Expose to UV (254 nm) for 48h; LC-MS detects iodobenzene byproducts. Store in amber vials at -20°C under inert atmosphere to minimize degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
